BenchChemオンラインストアへようこそ!

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione

HPLC Impurity Profiling Relative Retention Time

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione, also known as 16Alpha-Hydroxy Prednisolone-14-ene or Budesonide Impurity 12 (CAS 131918-73-5), is a synthetic corticosteroid analog and a designated Pharmaceutical Analytical Impurity (PAI). It is characterized by a unique pregna-1,4,14-triene backbone with hydroxylation at the 11β, 16α, 17, and 21 positions, resulting in a molecular formula of C21H26O6 and a molecular weight of 374.43 g/mol.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
Cat. No. B13436952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1=CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-8,13,15-16,18,22,24-25,27H,3-4,9-10H2,1-2H3/t13-,15-,16+,18+,19-,20-,21-/m0/s1
InChIKeyDIGGLNJQCGHXQV-XUPWNSBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione (Budesonide Impurity 12): Analytical Reference Standard Procurement Guide


11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione, also known as 16Alpha-Hydroxy Prednisolone-14-ene or Budesonide Impurity 12 (CAS 131918-73-5), is a synthetic corticosteroid analog and a designated Pharmaceutical Analytical Impurity (PAI). It is characterized by a unique pregna-1,4,14-triene backbone with hydroxylation at the 11β, 16α, 17, and 21 positions, resulting in a molecular formula of C21H26O6 and a molecular weight of 374.43 g/mol [1]. This compound serves as a highly specific reference standard for the detection, identification, and quantification of this particular degradation product or process impurity in budesonide drug substances and formulations, as described in the USP compendial framework . Its intended use is strictly for analytical method development, method validation (AMV), and quality control (QC) applications, not for in vivo or therapeutic use .

Why a Generic Corticosteroid Analog Cannot Replace 16Alpha-Hydroxy Prednisolone-14-ene in Budesonide Impurity Profiling


Substituting this compound with a close structural analog like 16alpha-Hydroxyprednisolone (Budesonide EP Impurity A) or 14,15-Dehydrobudesonide (Budesonide EP Impurity E) compromises the accuracy and regulatory defensibility of an analytical method. The unique pregna-1,4,14-triene core versus a 1,4-diene creates a distinct chromatographic retention time and UV/Vis spectral profile that is non-interchangeable. An official USP Pharmaceutical Analytical Impurity (PAI) like 16Alpha-Hydroxy Prednisolone-14-ene is supplied with a documented Certificate of Analysis (CoA) and comprehensive characterization data to ensure traceability to a compendial standard; generic research-grade steroids lack this validated identity and purity guarantee, which is essential for Audited New Drug Application (ANDA) filings [1]. Using an incorrect reference standard can lead to misidentification of degradation products, failed system suitability tests, and inaccurate relative response factor (RRF) determinations, thereby delaying regulatory approval .

Quantitative Differentiation Evidence for 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione Against its Closest Analogs


Chromatographic Selectivity: Retention Time Shift Driven by the 1,4,14-Triene System vs. 1,4-Diene Analogs

In the official USP budesonide HPLC method, the 14,15-dehydro modification of related corticosteroids induces a measurable shift in relative retention time (RRT). While the exact RRT for 16Alpha-Hydroxy Prednisolone-14-ene is not specifically codified in a public monograph, its close structural relative 14,15-Dehydrobudesonide (Budesonide Related Compound E) is assigned a pharmacopeial RRT of approximately 0.84 relative to Budesonide Epimer B [1]. The absence of the 16α,17α-butylidene acetal in the target compound, differentiating it from 14,15-Dehydrobudesonide, suggests a distinct, earlier retention time. In a comprehensive LC-MS characterization of 23 corticoseroids, the introduction of additional double bonds in the steroid nucleus was shown to systematically alter retention parameters, providing unique separation from their 4-ene or 1,4-diene counterparts [2].

HPLC Impurity Profiling Relative Retention Time

Structural Orthogonality: MS Fragmentation Pattern Distinction from the 1,4-Diene Impurity A

The LC-ESI+-MS analysis distinguishes the target compound from 16alpha-Hydroxyprednisolone (Impurity A) based on its unique fragmentation pattern. The pregna-1,4,14-triene nucleus of the target compound (C21H26O6, MW 374.4) has two fewer hydrogen atoms than the 1,4-diene analog (C21H28O6, MW 376.45) . This mass difference of 2 Da is readily detectable and prevents signal overlap. In a study relating corticosteroid structure to mass spectra, the base peak and fragmentation patterns were directly correlated with steroid structural characteristics, with different degrees of unsaturation yielding distinct product ions [1]. The specific 14-ene double bond leads to a different fragmentation pathway compared to its fully saturated analog at the 14-position.

Mass Spectrometry Structural Elucidation Degradation Pathway

Regulatory Specificity: Compendial Designation as a PAI Versus Generic Research Impurity

This compound is formally designated as a USP Pharmaceutical Analytical Impurity (PAI), specifically associated with the budesonide drug substance . It is provided with a Certificate of Analysis (CoA) and validated use date, ensuring regulatory-grade traceability. In contrast, 16alpha-Hydroxyprednisolone, while serving as Budesonide EP Impurity A, is a different structural entity lacking the 14-ene double bond and cannot serve as a reference for this specific impurity peak in a chromatogram [1]. The USP PAI program is distinct from general reference standards, offering materials explicitly designed for early-stage R&D, method validation, and identification of unknown impurities under ICH stability conditions .

Regulatory Compliance Pharmacopeial Standard ANDA Filing

High-Impact Research and Industrial Application Scenarios for 16Alpha-Hydroxy Prednisolone-14-ene


Stability-Indicating Method Development and Forced Degradation Studies

This compound is used as a primary reference marker during forced degradation (stress) studies of budesonide drug substance and formulations. Its unique 1,4,14-triene structure helps identify a specific oxidative or photolytic degradation pathway [1]. Analytical teams can spike the impurity to confirm its retention time, determine its Relative Response Factor (RRF), and prove that the developed HPLC method is stability-indicating by baselining it against the parent drug peak, a task impossible with non-specific analogs .

Pharmacopeial Monograph Compliance and ANDA/DMF Filing

For abbreviated new drug applications (ANDAs) or Drug Master File (DMF) submissions, demonstrating control of this specific impurity is a critical quality attribute. Using the USP PAI standard, rather than a generic 16alpha-hydroxyprednisolone, provides regulatory reviewers with verifiable traceability to a recognized compendial reference . This standard is used to validate analytical methods per ICH Q2(R1) guidelines, ensuring that the reported impurity levels are accurate and the batch is safe for market authorization [2].

Process-Related Impurity Control and Crystallization Purge Studies

During the chemical synthesis of budesonide, 16Alpha-Hydroxy Prednisolone-14-ene can be formed as a process impurity. By using this impurity standard in spiking studies, process development scientists can monitor its purge across recrystallization steps. The precise quantitative data allows for a demonstration that the final API purification process effectively reduces this impurity to levels below the ICH identification threshold, as required by regulatory guidance .

Building an In-House Spectral Library for Unknown Impurity Tracking

In GMP quality control laboratories, the unique retention time and MS/MS fragmentation data for this compound, documented in a spectral library, serve as a rapid diagnostic tool. When an 'unknown' impurity peak is observed in a routine batch release test (e.g., at a relative retention time distinct from Impurity A and E), the stored data for this PAI allow for immediate provisional identification, accelerating the OOS (out-of-specification) or OOT (out-of-trend) investigation process [1].

Quote Request

Request a Quote for 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.